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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Chlorovanillin, a halogenated derivative of vanillin, presents a unique aromatic profile with

potential applications in the fragrance and flavor industry. While vanillin is a cornerstone of

sweet, creamy, and balsamic notes, the introduction of a chlorine atom to the aromatic ring at

the 5-position is anticipated to modulate its sensory characteristics, stability, and fixative

properties. This document provides a comprehensive overview of the potential applications,

sensory profile, and relevant experimental protocols for 5-chlorovanillin. It is important to note

that while extensive data exists for vanillin, specific quantitative sensory data and documented

commercial applications for 5-chlorovanillin are limited. Therefore, some information presented

herein is based on established principles of flavor and fragrance chemistry and extrapolations

from the known properties of vanillin and similar chlorinated aromatic aldehydes.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-chlorovanillin is presented in Table

1.
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Property Value Reference

Chemical Name
5-Chloro-4-hydroxy-3-

methoxybenzaldehyde
[1]

Synonyms 3-Chlorovanillin [1]

CAS Number 19463-48-0 [1]

Molecular Formula C₈H₇ClO₃ [1]

Molecular Weight 186.59 g/mol [1]

Appearance
White to off-white crystalline

powder
[2]

Melting Point 169-171 °C [1]

Solubility
Soluble in ethanol, slightly

soluble in water
General chemical knowledge

Potential Applications in the Fragrance Industry
The addition of a chlorine atom to the vanillin structure is expected to impart a subtle phenolic,

smoky, or spicy nuance to the classic vanilla scent. This modification can lead to a more

complex and tenacious fragrance profile.

Potential Fragrance Applications:

Modifier in Gourmand and Oriental Fragrances: 5-Chlorovanillin can add a sophisticated,

less overtly sweet dimension to vanilla, chocolate, and coffee accords.

Enhancer for Woody and Spicy Notes: The phenolic character may complement and

enhance the scent of woods like sandalwood and cedarwood, as well as spices such as

clove and cinnamon.

Fixative: Halogenated compounds can exhibit lower volatility, suggesting that 5-chlorovanillin

may act as a fixative, prolonging the scent of other fragrance ingredients.

Potential Applications in the Flavor Industry
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In flavor applications, 5-chlorovanillin could be used to introduce a smoky, slightly spicy, and

less sweet vanilla-like flavor.

Potential Flavor Applications:

Savory Flavors: Its profile could be advantageous in savory applications such as barbecue

sauces, cured meats, and snack seasonings, where a hint of smokiness is desired.

Dairy Products: In products like aged cheeses and savory yogurts, it could provide a unique

flavor dimension.

Beverages: It may find use in alcoholic beverages like whiskey and dark rum, where

complex, smoky notes are appreciated.

Sensory Profile (Anticipated)
The anticipated sensory profile of 5-chlorovanillin, based on its chemical structure, is

summarized in Table 2. It is crucial to note that these are expected characteristics and require

confirmation through formal sensory evaluation.

Sensory Attribute Description

Odor

A complex aroma with a base of sweet, creamy

vanilla, modified by subtle phenolic, smoky, and

spicy notes.

Flavor

A vanilla-like taste with a reduced sweetness

compared to vanillin, accompanied by smoky,

slightly spicy, and phenolic undertones.

Odor Threshold

Expected to be in the parts-per-billion (ppb)

range in water, though likely higher than that of

vanillin due to the increased molecular weight.

Experimental Protocols
Protocol 1: Synthesis of 5-Chlorovanillin
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This protocol describes the synthesis of 5-chlorovanillin via electrophilic aromatic substitution of

vanillin using N-chlorosuccinimide (NCS).

Materials:

Vanillin

N-Chlorosuccinimide (NCS)

Chloroform (CHCl₃)

Dimethyl sulfoxide (DMSO)

Silica gel for column chromatography

Hexane and Ethyl acetate (for column chromatography)

Procedure:

In a round-bottom flask, dissolve vanillin (1.0 equivalent) in chloroform.

To this solution, add N-chlorosuccinimide (1.1 equivalents).

Add a catalytic amount of dimethyl sulfoxide (DMSO).

Stir the reaction mixture at room temperature and monitor the reaction progress using Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the aqueous layer with chloroform.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 5-chlorovanillin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Reaction

Work-up

Purification

Vanillin

Reaction Mixture
(Stir at RT)

N-Chlorosuccinimide (NCS) Chloroform & DMSO

Quench with Water

Monitor by TLC

Extract with Chloroform

Dry & Concentrate

Column Chromatography

5-Chlorovanillin

Click to download full resolution via product page

Caption: Synthesis workflow for 5-chlorovanillin.
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Protocol 2: Sensory Evaluation of 5-Chlorovanillin -
Odor Profile
This protocol outlines a method for determining the odor profile of 5-chlorovanillin using a

trained sensory panel.

Materials:

5-Chlorovanillin, high purity

Odorless solvent (e.g., diethyl phthalate or ethanol)

Glass smelling strips

Odor-free evaluation booths

Procedure:

Sample Preparation: Prepare a series of dilutions of 5-chlorovanillin in the chosen solvent

(e.g., 10%, 1%, 0.1% w/w).

Panelist Training: Select and train a panel of at least 10 individuals to recognize and

describe various aroma chemicals and fragrance notes.

Evaluation:

Dip a smelling strip into each dilution and allow the solvent to evaporate for a consistent

period (e.g., 10 seconds).

Present the strips to the panelists in a randomized and blind manner.

Panelists should evaluate the odor at different time intervals (top note, middle note, base

note) and record their descriptions using a standardized aroma wheel or descriptor list.

Include vanillin as a reference standard for comparison.

Data Analysis: Compile the descriptors and intensity ratings from all panelists. Use statistical

analysis to determine the primary odor characteristics and create a sensory profile.
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Caption: Workflow for sensory evaluation of odor profile.
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Signaling Pathways
The perception of vanillin and its derivatives is primarily mediated by olfactory receptors (ORs)

in the nasal cavity and taste receptors (TRs) on the tongue. While the specific receptors for 5-

chlorovanillin have not been identified, it is hypothesized to interact with a subset of ORs that

bind vanillin and other phenolic compounds. The binding of 5-chlorovanillin to these receptors

would initiate a G-protein coupled cascade, leading to the generation of an action potential and

the perception of its characteristic aroma.
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Caption: Hypothesized olfactory signaling pathway.
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Conclusion
5-Chlorovanillin is a promising aromatic compound with the potential to offer a novel sensory

experience in the fragrance and flavor industry. Its anticipated complex profile, combining the

warmth of vanilla with unique smoky and spicy notes, could lead to innovative product

formulations. Further research, particularly in the areas of quantitative sensory analysis and

application testing, is warranted to fully elucidate its properties and unlock its commercial

potential. The protocols provided herein offer a framework for the systematic evaluation of this

intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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